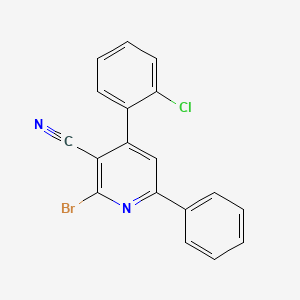
5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide: is a chemical compound with the molecular formula C12H8N4O7 and a molecular weight of 320.22 g/mol . It is characterized by the presence of nitro groups and furan rings, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide typically involves the reaction of 5-nitro-2-furanacrylic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization, to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furan derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. The presence of nitro groups is known to contribute to the antimicrobial activity of related compounds .
Medicine: In medicine, derivatives of this compound are investigated for their potential use as therapeutic agents, particularly in the treatment of bacterial infections .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA and proteins, leading to the disruption of cellular processes. This mechanism is similar to that of other nitro-containing antimicrobial agents .
Comparaison Avec Des Composés Similaires
5-Nitro-2-furaldehyde diacetate: Another nitro-containing furan derivative with similar chemical properties.
4-Nitrobenzoic acid (5-(2-nitrophenyl)-furan-2-ylmethylene)-hydrazide: A related compound with a similar structure but different functional groups.
N-(2-Difluoromethoxy-5-nitrobenzylidene)-N’-(4-nitrophenyl)-hydrazine: A compound with similar hydrazide functionality but different substituents.
Uniqueness: 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide is unique due to its specific combination of nitro groups and furan rings, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
37962-27-9 |
|---|---|
Formule moléculaire |
C12H8N4O7 |
Poids moléculaire |
320.21 g/mol |
Nom IUPAC |
(E)-3-(5-nitrofuran-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]prop-2-enamide |
InChI |
InChI=1S/C12H8N4O7/c17-10(4-1-8-2-5-11(22-8)15(18)19)14-13-7-9-3-6-12(23-9)16(20)21/h1-7H,(H,14,17)/b4-1+,13-7+ |
Clé InChI |
IUTJYHSRMXYBAA-NYNQDTEKSA-N |
SMILES isomérique |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11987350.png)
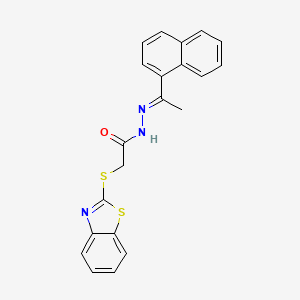
![Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate](/img/structure/B11987368.png)
![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987377.png)
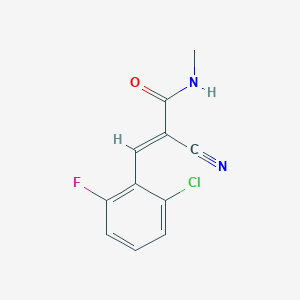
![2-(4-Chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11987395.png)

![[(2-Prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B11987402.png)
![2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11987404.png)

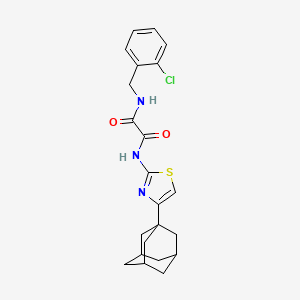
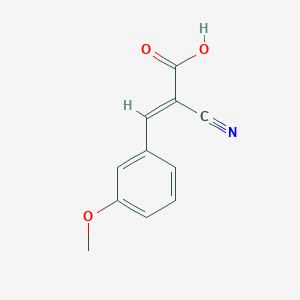
![2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B11987414.png)
